molecular formula C10H7NOS B2982763 6-(3-Thienyl)nicotinaldehyde CAS No. 834884-60-5

6-(3-Thienyl)nicotinaldehyde

Cat. No.: B2982763
CAS No.: 834884-60-5
M. Wt: 189.23
InChI Key: FWJYLCWTCJHNRK-UHFFFAOYSA-N
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Description

6-(3-Thienyl)nicotinaldehyde is an organic compound with the molecular formula C10H7NOS It consists of a nicotinaldehyde moiety substituted with a thienyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Thienyl)nicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinaldehyde and a thienyl derivative.

    Reaction Conditions: A common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.

    Procedure: The nicotinaldehyde and thienyl derivative are combined with the palladium catalyst and base in the solvent. The mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Thienyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 6-(3-Thienyl)nicotinic acid.

    Reduction: 6-(3-Thienyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-Thienyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Thienyl)nicotinaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The thienyl and aldehyde groups can form hydrogen bonds or participate in other non-covalent interactions, affecting molecular pathways and targets.

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde: Pyridine-2-carboxaldehyde.

    Nicotinaldehyde: Pyridine-3-carboxaldehyde.

    Isonicotinaldehyde: Pyridine-4-carboxaldehyde.

Uniqueness

6-(3-Thienyl)nicotinaldehyde is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other nicotinaldehyde derivatives. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.

Properties

IUPAC Name

6-thiophen-3-ylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-8-1-2-10(11-5-8)9-3-4-13-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJYLCWTCJHNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-60-5
Record name 6-(thiophen-3-yl)pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Synthesized using compound 43c (840 mg, 4.52 mmol) and thiophen-3-ylboronic acid (867 g, 6.77 mmol) according to Method C. Crude product was purified by flash chromatography on silica-gel using a mixture of hexane/ethyl acetate (8:2) as eluent. Orange solid. Yield: 556 mg, 65%. 1H NMR (CDCl3, 500 MHz): δH (ppm)=7.45 (dd, J=5.0, 2.8 Hz, 1H), 7.72-7.80 (m, 2H), 8.11 (dd, J=2.8, 1.3 Hz, 1H), 8.19 (dd, J=8.2, 2.2 Hz, 1H), 9.06 (dd, J=2.2, 0.9 Hz, 1H), 10.11 (s, 1H); 13C NMR (CDCl3, 125 MHz): δC (ppm)=120.3, 126.3, 126.4, 126.9, 129.6, 136.5, 141.1, 152.6, 158.0, 190.2; (ESI): m/z=190.27 [M+H]+.
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
867 g
Type
reactant
Reaction Step Two

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